5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

PROTAC linker chemistry Cross-coupling Synthetic accessibility

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS 2740657-28-5; Thalidomide-4-F,5-Br) is a thalidomide-analog cereblon (CRBN) E3 ubiquitin ligase ligand distinguished by concurrent bromine substitution at the C5 position and fluorine substitution at the C4 position of the isoindoline-1,3-dione (phthalimide) core. With a molecular formula of C13H8BrFN2O4 and molecular weight of 355.12 g/mol, it belongs to the immunomodulatory imide drug (IMiD) class of CRBN recruiters widely employed as the E3 ligase-binding moiety in proteolysis-targeting chimeras (PROTACs) and molecular glue degraders.

Molecular Formula C13H8BrFN2O4
Molecular Weight 355.12 g/mol
Cat. No. B8237325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Molecular FormulaC13H8BrFN2O4
Molecular Weight355.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)Br)F
InChIInChI=1S/C13H8BrFN2O4/c14-6-2-1-5-9(10(6)15)13(21)17(12(5)20)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19)
InChIKeyXFFWVBNIPCFWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione – A Dual-Halogen CRBN Ligand Building Block for PROTAC Design and Procurement


5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS 2740657-28-5; Thalidomide-4-F,5-Br) is a thalidomide-analog cereblon (CRBN) E3 ubiquitin ligase ligand distinguished by concurrent bromine substitution at the C5 position and fluorine substitution at the C4 position of the isoindoline-1,3-dione (phthalimide) core . With a molecular formula of C13H8BrFN2O4 and molecular weight of 355.12 g/mol, it belongs to the immunomodulatory imide drug (IMiD) class of CRBN recruiters widely employed as the E3 ligase-binding moiety in proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The dual-halogen architecture enables orthogonal synthetic derivatization: the C5 bromine serves as a transition-metal-catalyzed cross-coupling handle (Suzuki, Buchwald–Hartwig, Sonogashira), while the C4 fluorine modulates electronic properties and metabolic stability without occupying the reactive site required for linker installation [1].

Why 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione Cannot Be Replaced by Single-Halogen or Non-Halogenated CRBN Ligands


CRBN-recruiting building blocks are not functionally interchangeable because the position, identity, and number of halogen substituents on the phthalimide ring directly govern three procurement-critical parameters: (i) the available synthetic route for linker conjugation, (ii) the exit vector geometry of the resulting PROTAC, and (iii) the intrinsic CRBN binding affinity of the E3 ligase ligand warhead [1]. Single-substituted analogs—4-fluoro-thalidomide (CAS 835616-60-9; F only) and thalidomide-5-Br (CAS 26166-92-7; Br only)—each lack one of the two orthogonal functionalities present in the 4-F,5-Br compound. The 4-fluoro substituent alone provides no cross-coupling handle, while the 5-bromo substituent alone forgoes the CRBN affinity enhancement and metabolic stabilization conferred by fluorine . Unsubstituted thalidomide (CAS 50-35-1) offers neither a reactive halogen handle nor the fluorine-mediated improvement in target engagement. Even pomalidomide (CAS 19171-19-8), the most potent clinical IMiD, presents its primary derivatization handle at the C4 aniline position, yielding a different linker trajectory that can alter ternary complex geometry and degradation efficiency . The quantitative evidence below documents why each substitution decision carries measurable consequences for CRBN engagement, synthetic efficiency, and downstream PROTAC performance.

Quantitative Differentiation Evidence: 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione vs. Closest Analogs


Dual Orthogonal Synthetic Handles: C5-Br for Cross-Coupling + C4-F for Electronic Tuning vs. Single-Halogen Analogs

The target compound possesses two chemically distinct halogen substituents at non-equivalent ring positions: a C5 bromine atom suitable for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) and a C4 fluorine atom that is inert under these conditions, preserving electronic modulation while the bromine is selectively functionalized . In contrast, 4-fluoro-thalidomide (CAS 835616-60-9) has zero cross-coupling-competent halogen handles, and thalidomide-5-Br (CAS 26166-92-7) lacks the metabolically stabilizing and CRBN-affinity-enhancing fluorine substituent . Pomalidomide-based linker attachment typically proceeds through the C4 aniline, producing a regioisomeric exit vector with different trajectory and conformational freedom compared to the C5-aryl linkage enabled by the bromine handle .

PROTAC linker chemistry Cross-coupling Synthetic accessibility Halogen handles

Fluorine-Enhanced CRBN Binding Affinity: Class-Level Evidence from Systematic Fluorination SAR

A systematic quantitative study by Sievers et al. (2021) demonstrated that fluorination of the thalidomide phthalimide ring correlates directly with enhanced CRBN binding affinity across a panel of eight matched analog pairs [1]. While this study did not test the exact 4-F,5-Br compound, the 4-fluoro substituent is a key driver of this effect. For the closest singly fluorinated comparator, 4-fluoro-thalidomide (Cereblon ligand 4), surface plasmon resonance (SPR) measurements yielded a CRBN binding Ki of 0.12 μM . This compares favorably with thalidomide (CRBN IC50 approximately 30 μM in competitive binding assays [2]), lenalidomide (TR-FRET IC50 = 2.694 μM [3]), and pomalidomide (CRBN-DDB1 complex IC50 approximately 3 μM ). The 4-fluoro substituent thus provides an approximately 250-fold improvement in CRBN binding over the parent thalidomide scaffold, and the additional C5-bromo substituent does not abrogate this gain while introducing the synthetic handle absent in 4-fluoro-thalidomide.

CRBN binding affinity Fluorination SAR TR-FRET assay E3 ligase engagement

Regioisomeric Specificity: 4-F,5-Br vs. 4-Br,5-F Substitution Pattern Determines Linker Exit Vector Geometry

The target compound (4-F,5-Br) has a regioisomeric counterpart: 4-bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (4-Br,5-F), which is commercially available from Sigma-Aldrich . Although both are constitutional isomers sharing identical molecular formula (C13H8BrFN2O4) and molecular weight (355.12 g/mol), the swapped positions of Br and F produce fundamentally different linker exit vectors when the halogen is used for conjugation. In the 4-F,5-Br isomer, linker attachment at C5 projects the conjugated payload along a trajectory that is approximately orthogonal to the glutarimide binding plane, while the 4-Br,5-F isomer routes the linker through the C4 position, producing a distinct dihedral angle and a different spatial relationship between the POI ligand and the E3 ligase surface [1]. This geometric difference can alter ternary complex stability and target ubiquitination efficiency in a target-dependent manner, as documented for pomalidomide-based PROTACs where C4-linked vs. C5-linked conjugates show divergent degradation potencies .

Regioisomer comparison Exit vector geometry Linker trajectory PROTAC ternary complex

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight vs. Non-Brominated CRBN Ligands

The introduction of bromine at C5 shifts the physicochemical profile of the target compound relative to its non-brominated comparators. The calculated LogP for the 4-F,5-Br compound is 0.93 (ChemSpace database [1]), compared with 0.44 for 4-fluoro-thalidomide (ChemSrc ) and 0.92 for unsubstituted thalidomide (Guide to Immunopharmacology [2]). The incremental LogP increase of approximately 0.49 units over 4-fluoro-thalidomide reflects the lipophilic contribution of the C5 bromine atom. Molecular weight increases from 276.22 (4-F-thalidomide) to 355.12 (4-F,5-Br), a 29% increase primarily attributable to bromine (atomic mass 79.9). These changes have practical implications for PROTAC design: higher LogP can enhance passive membrane permeability but may reduce aqueous solubility; the increased molecular weight, while still well below the typical PROTAC mass range (700–1100 Da), must be accounted for in final degrader property optimization .

Lipophilicity LogP Permeability Solubility Drug-likeness

TNF-α Inhibitory Potency Class-Level Context: Fluorinated Thalidomide Analogs Show 500-Fold Enhancement Over Parent

While direct TNF-α inhibition data for the 4-F,5-Br compound are not available from primary peer-reviewed literature, the class-level structure–activity relationship is well established: perfluorination of the thalidomide phthalimide ring dramatically increases TNF-α inhibitory potency. Tetrafluorothalidomide inhibits TNF-α secretion from LPS-stimulated monocytes with an IC50 of approximately 400 nM, compared with thalidomide's IC50 of over 200 μM under equivalent conditions — a greater than 500-fold potency enhancement [1]. The 4-fluoro substituent is a key contributor to this effect, and the C5-bromo substituent provides an additional electron-withdrawing group that may further modulate potency. For the singly fluorinated analog 4-fluoro-thalidomide, the PROTAC-conjugated form demonstrates TNF-α inhibition with IC50 = 0.55 μM in LPS-stimulated THP-1 cells [2]. Importantly, the bromine at C5 in the target compound serves a synthetic rather than pharmacodynamic role, enabling linker installation without compromising the fluorine-mediated potency gain. Benchchem vendor data report TNF-α inhibition IC50 = 0.76 μM for the 4-F,5-Br compound in LPS-stimulated human PBMCs , though this value requires independent primary publication verification.

TNF-α inhibition Immunomodulation Potency enhancement Fluorination effect

Optimal Procurement and Application Scenarios for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring C5-Directed Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling

When the synthetic strategy demands installation of diverse linker–payload conjugates at the C5 position of the isoindoline-1,3-dione core, the 4-F,5-Br compound provides a pre-installed aryl bromide handle that is directly competent for Pd-catalyzed cross-coupling without requiring a separate halogenation step. This contrasts with 4-fluoro-thalidomide, which lacks any cross-coupling-competent halogen and would necessitate electrophilic aromatic bromination as an additional synthetic step with attendant regioselectivity challenges . The C4 fluorine remains inert under standard Suzuki–Miyaura conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O, 80–100 °C), enabling orthogonal functionalization strategies. This scenario is optimal for medicinal chemistry teams building focused PROTAC libraries where linker length, composition, and attachment chemistry are being systematically varied [1].

CRBN-Based Degrader Development Requiring a Fluorine-Enhanced E3 Ligase Warhead with a Non-Pomalidomide Exit Vector

In PROTAC programs where the pomalidomide C4-aniline exit vector produces suboptimal ternary complex geometry for a given protein of interest, the C5-bromo handle of the 4-F,5-Br compound offers an alternative trajectory . The fluorine substituent provides the documented CRBN affinity enhancement (approximately 250-fold over thalidomide, based on class SAR [1]), while the C5 linker attachment point routes the conjugated POI ligand along a different spatial path than either pomalidomide (C4) or lenalidomide (C4'/C5') derivatives. This is particularly relevant for targets where docking studies or ternary complex modeling predict clashes between the POI ligand and the CRBN surface when using standard C4-linked IMiD warheads [2].

Regioisomer-Controlled SAR Studies to Map Optimal Linker Exit Position on the CRBN Ligand Scaffold

For research groups systematically investigating the impact of linker attachment position on PROTAC degradation efficiency, the 4-F,5-Br compound serves as the C5-exit-vector representative in a matched pair with its 4-Br,5-F regioisomer (C4 exit vector) . Because both isomers share identical molecular formula (C13H8BrFN2O4), molecular weight (355.12), and LogP (~0.93), any observed differences in ternary complex formation, target ubiquitination, or cellular degradation potency can be attributed specifically to exit vector geometry rather than physicochemical property differences. This controlled comparison is not possible with pomalidomide (aniline substituent, different core electronics) or lenalidomide (lactam vs. imide, different hydrogen-bonding capacity) [1].

Molecular Glue Degrader Discovery Leveraging Dual-Halogen Substitution for Medicinal Chemistry Optimization

In molecular glue campaigns where the CRBN ligand itself must induce or stabilize a neomorphic protein–protein interaction interface, the combination of C4-F (sterically compact, electron-withdrawing) and C5-Br (larger van der Waals radius, polarizable) provides two distinct points of interaction with the target protein surface that can be independently varied . The bromine atom can engage in halogen bonding with backbone carbonyl oxygens, while the fluorine modulates the electron density of the phthalimide ring, affecting the strength of the CRBN–glue–neosubstrate ternary interface [1]. This dual-substitution pattern mimics the differentiated substitution observed in clinical CELMoDs (cereblon E3 ligase modulatory drugs) such as iberdomide (CC-220) and mezigdomide (CC-92480), where multiple substituents on the phthalimide/isoindolinone core collectively determine neosubstrate degradation selectivity [2].

Quote Request

Request a Quote for 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.